Journal Name:Current Nanoscience
Journal ISSN:1573-4137
IF:1.513
Journal Website:http://benthamscience.com/journal/index.php?journalID=cnano
Year of Origin:2005
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:64
Publishing Cycle:Quarterly
OA or Not:Not
Surface Defects Passivation with Organic Salt for Highly Stable and Efficient Lead-Free Cs3Sb2I9 Perovskite Solar Cells
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-14 , DOI: 10.1021/acsaem.3c00983
Poor stability and high toxicity are the primary challenges to the further development of Pb-based perovskite solar cells. To this end, the scientific community has paid increased attention to lead-free perovskites such as cesium antimony iodide (Cs3Sb2I9), which have demonstrated high stability. However, the charge recombination that arises from deep-level defects in Cs3Sb2I9-based solar cells results in low power conversion efficiencies (PCEs). Therefore, adding passivation or additives such as triiodide ions (I3–) could be viable for achieving homogeneous, compact, and defect-free perovskite films. Herein, we develop a facile approach for eliminating surface defects in Cs3Sb2I9 solar cells. Light irradiation of formamidinium iodide (FAI), the generated FA+ and I3– ions, improves the grain size, crystallinity, and surface morphology of the film, thus decreasing the nonradiative defects in films. Furthermore, a high-quality Cs3Sb2I9-based perovskite-layered phase is achieved at a low temperature (>100 °C). With a hole-transport layer-free architecture (glass/FTO/c-TiO2/Cs3Sb2I9/Au, where FTO = fluorine-doped tin oxide), the PCE is boosted from 1.06 to 1.76% with good long-term stability in an ambient environment. Additional physical characterizations evidenced the passivation of detrimental defects, reduction of charge recombination, and efficient charge transfer, which contribute to enhanced device performance. We believe such a facile approach could pave the way for the widespread development of highly stable Pb-free perovskite solar cells.
Detail
Indium-Doped CsPbI2.5Br0.5 with a Tunable Band Structure and Improved Crystallinity for Thermo-Stable All-Inorganic Perovskite Solar Cells
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-21 , DOI: 10.1021/acsaem.3c01345
Hybrid organic–inorganic halide perovskite solar cells (PSCs) have garnered significant attention in the field of photovoltaics. Despite the rapid advancements in photoelectric conversion efficiency (PCE), the sensitivity of hybrid perovskites to moisture and heat poses challenges to device stability. All-inorganic PSCs (AIPSCs) eliminate the use of traditional organic components, resulting in significantly extended operational lifetimes. Herein, we report the doping of indium bromide (InBr3) into the lattice of CsPbI2.5Br0.5-based all-inorganic perovskites, leading to large crystalline grain sizes and tunable energy band levels by adjusting the concentration of InBr3 dopants. AIPSCs based on highly stable In-doped CsPbI2.5Br0.5 absorber layers can be conveniently fabricated in an ambient air environment. Moreover, screen-printable nanocarbon counter electrodes with high stability and low cost are introduced to replace unstable organic hole-transport materials and expensive noble metal electrodes, thus further increasing ambient stability and greatly reducing device costs. As a result, the In-doped CsPbI2.5Br0.5-based AIPSCs achieve a champion PCE of 12.05% and favorable heat endurance with a PCE retention of 80% after being continuously heated at 100 °C for over 1632 h. This work provides a feasible strategy of lattice doping to tackle the intractable issue regarding the intrinsic thermal instability of inorganic perovskite materials for fabricating AIPSCs with a wide absorption range and high environmental stability.
Detail
K3MnO4: A New Cathode Material for K-Ion Batteries
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsaem.3c01315
In the search for materials used as active species in cathodes for K-ion batteries, only a few compositions of transition metal oxides or transition metal polyanionic frameworks have been proposed so far. In this work, we report for the first time the synthesis and study of the electrochemical activity an original K3MnO4 polymorph. This phase is a 0D-type structure made of isolated MnO4 tetrahedra surrounded by K+ ions. A reversible charge capacity of almost one K+ per unit formula at the average voltage of 2.3 V vs K+/K is obtained, leading to the reversible formation of K2MnO4 through a biphasic process.
Detail
Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-17 , DOI: 10.1021/acsaem.3c01027
To solve the toxicity issues related to lead-based halide perovskite solar cells, the lead-free double halide perovskite Cs2AgBiBr6 is proposed. However, reduced rate of charge transfer in double perovskites affects optoelectronic performance. We designed a series of pyridine-based small molecules with four different arms attached to the pyridine core as hole-selective materials by using interface engineering. We quantified how arm modulation affects the structure–property–device performance relationship. Electrical, structural, and spectroscopic investigations show that the N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine arm’s robust association with the pyridine core results in an efficient hole extraction for PyDAnCBZ due to higher spin density close to the pyridine core. The solar cells fabricated using Cs2AgBiBr6 as a light harvester and PyDAnCBZ as the hole selective layer measured an unprecedented 2.9% power conversion efficiency. Our computed road map suggests achieving ∼5% efficiency through fine-tuning of Cs2AgBiBr6. Our findings reveal the principles for designing small molecules for electro-optical applications as well as a synergistic route to develop inorganic lead-free perovskite materials for solar applications.
Detail
Magnetic Field Enhancing the Electrocatalytic Oxygen Evolution Reaction of FeMn-Based Spinel Oxides
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-20 , DOI: 10.1021/acsaem.3c00762
For the widespread application of electrolytic water hydrogen production technology, it is crucial to prepare electrolytic water catalysts via inexpensive and abundant transition metals. Commercially, Mn3O4 can be utilized extensively since it is cheap, abundant, and stable, but its electrocatalytic performance still needs to be enhanced. In this paper, we adopted the conventional hydrothermal method to introduce Fe atoms into Mn3O4 to form spinel-structured FeMn oxides on Ni foam (marked as FexMn3–xO4); then, an external magnetic field was applied to further improve its oxygen evolution reaction (OER) performance. The overpotential of FeMn2O4 is 258 mV (current density at 20 mA·cm–2), and the Tafel slope is 28.7 mV·dec–1 when the magnetic field strength is 105 mT and the angle between the electric field and the magnetic field is 45°. The introduction of Fe and the synergistic effect of the mixed Mn and Fe promote the reaction kinetics and thus improve the OER performance of Mn3O4. The enhanced performance of FexMn3–xO4 under the magnetic field may mainly originate from the magnetohydrodynamic (MHD) effect, charge transfer effect, and energy effect.
Detail
Unravelling the Charge Dynamics of a Molecular Photosensitizer of ZnPc on Polymeric g-C3N4 for Superior Photocatalytic Hydrogen Evolution from Seawater Splitting
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-19 , DOI: 10.1021/acsaem.3c01014
This work aims to provide deep insights into the fundamental workings of zinc phthalocyanine (ZnPc) as a photosensitizer for amorphous carbon nitride (ACN) in photocatalytic hydrogen (H2) evolution from artificial seawater conditions. In this regard, ACN was doped selectively with ZnPc and platinum (Pt) to yield different photocatalyst composites, which include (i) ZnPc/ACN, (ii) Pt/ACN, and (iii) ZnPc/ACN/Pt with different degrees of ZnPc loading. The structural and optoelectronic properties and H-adsorption behaviors of the composites were studied experimentally and computationally via density functional theory. The results show that doping ZnPc onto ACN can extend the maximal light absorption by inheriting the Q-band absorbance from ZnPc with improved conductivity owing to the establishment of π–π conjugated interaction between ACN and ZnPc. In addition, the charge recombination of the ZnPc/ACN/Pt composite is suppressed due to facilitated charge transfer and renders a closer to thermoneutral free energy of H adsorption (ΔGH ∼ 0) for H2 evolution reactions (HER) with enhanced charge localization at the surface-active sites. As a result, optimal 2-ZnPc/ACN/Pt achieved the highest HER activity of 2.26 mmol gcat–1 in 6 h under simulated solar irradiation. Moreover, the charge transfer pathway and reaction mechanisms are postulated in relation to the electronic configuration of the composites. In this aspect, ZnPc bestows a photosensitizing effect and injects additional electrons into ACN upon light irradiation. On top of that, the diminishment in the H adsorption–desorption barrier corroborates the significance of ZnPc in engineering the adsorption kinetics to achieve highly efficient HER.
Detail
Dual Action of Lignin: Electrode and Electrolyte for Sustainable Supercapacitor Application
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-17 , DOI: 10.1021/acsaem.3c00689
From a sustainability and economic point of view, lignin is a potential biopolymer that can be used as an electrode and electrolyte source for renewable energy applications. In this work, an electrode, i.e., microporous carbon, is prepared from the kraft lignin using a ball-milling method followed by vacuum-assisted carbonization. The milling time of kraft lignin has not only a significant effect on developing large surface area carbon (∼606 m2 g–1) without activation, but at the same time, vacuum-assisted carbonization also minimizes the oxygen content up to ∼1%. The microporous carbon (referred to as KL-8) developed from kraft lignin by optimizing milling time of 8 h in a symmetric supercapacitor displays a specific capacitance of 117.9 F g–1 at a current density of 0.5 A g–1 in lignin-containing 6 M KOH electrolyte (denoted as Lig/6 M KOH) compared to pure 6 M KOH solution (88 F g–1). The enhanced capacitance of a symmetric supercapacitor in Lig/6 M KOH electrolyte is attributed to the electronic carrier transported between the carbon electrode and electrolyte interface by virtue of oxygenated groups of lignin dissolved in the 6 M KOH electrolyte. The symmetric supercapacitor shows ultra-stable performance up to 75,000 repetitive charging–discharging cycles at 5 A g–1 with 98.2% capacitance retention. Furthermore, a lignin-derived gel electrolyte membrane is made and used in a solid-state supercapacitor, which exhibits improved electrochemical performance compared to the state-of-the-art polyvinyl alcohol/KOH-based gel electrolyte. Thus, the formulation of the active electrode and electrolyte from a sustainable source of lignin for supercapacitor applications represents a milestone in functionality.
Detail
Cadmium as a Robust and Novel Promoter over Ni@γ-Al2O3 Catalysts in Dry Methane Reforming
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-18 , DOI: 10.1021/acsaem.3c01336
To date, various promoters (noble and non-noble metals) have been employed to improve the activity of the nickel-based catalysts in dry methane reforming (DMR), an essential and challenging endothermic chemical reaction. In this study, for the first time, we thoroughly investigated the promotional effect of cadmium over Ni@γ-Al2O3 for DMR (CH4/CO2 = 1:1) under four temperatures (600–750 °C). In this line, several monometallic and bimetallic catalysts based on the commercial aluminum oxide anhydrous were synthesized through precipitation–deposition. The synthesized catalysts (Cd/Ni@Al2O3) were characterized by utilizing N2 adsorption–desorption (BET), X-ray diffraction, scanning electron microscopy, inductively coupled plasma atomic emission spectroscopy, H2 temperature-programmed reduction, CO2 temperature-programmed desorption (CO2-TPD), H2 temperature-programmed desorption (H2-TPD), thermal gravimetric analysis, and X-ray photoelectron spectroscopy. Based on the obtained results, alloying nickel with cadmium amplified nickel particles’ reducibility and significantly increased its dispersion (dilution effect) and basicity of the prepared catalysts. These features resulted in the high activity and stability of Cd(5%)/Ni(15%)@Al2O3 in DMR reaction under 600–750 °C. Remarkably, this catalytic process showed high resistance toward coke formation (graphite carbon about 10%) and excellent activity after a 30 h catalytic run at 700 °C.
Detail
Systematic Study on Electronic, Mechanical, and Thermal Transport Properties of Germanium Antimony Selenide Telluride Alloy by a First-Principles Approach
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-14 , DOI: 10.1021/acsaem.3c00986
Ge2Sb2Se4Te alloy has most recently exhibited its outstanding optical properties for non-volatile photonic storage applications, while its electrical and thermal transport properties were rarely reported, thus limiting its application versatility. To overcome the above issue, we performed a detailed and systematic study on the electrical, mechanical, and thermal transport properties of Ge2Sb2Se4Te alloy using first-principles calculations. The results show that Young’s modulus and shear modulus of Ge2Sb2Se4Te are anisotropic, originating from its layered crystal structure. Besides, Poisson’s ratio suggests that the in-plane bonding of Ge2Sb2Se4Te was mainly ionic-covalent bonding, while the out-of-plane bonding was of van der Waals (vdW) interaction character. The chemical bond difference between in-plane and out-of-plane directions induces strong phonon anharmonicity and phonon thermal transport anisotropy. Therefore, layered Ge2Sb2Se4Te exhibited low phonon group velocity and short phonon lifetime, resulting in encouragingly low lattice thermal conductivities of 4.45, 3.54, and 0.41 W/mK along the x-axis, y-axis, and z-axis at 300 K, respectively. Furthermore, the calculated electronic structure revealed the metallicity character of Ge2Sb2Se4Te alloy without a pronounced bandgap, which made this material applicable to thermal insulation materials rather than traditional thermoelectric materials. This work was useful to promote the application of Ge2Sb2Se4Te in the field of engineering thermal management and storage devices based on the optical-thermal mechanism.
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Is There Any Benefit of Coating Si Particles for a Negative Electrode Material for Lithium-Ion Batteries with Metal–Organic Frameworks? The Case of Aluminum Fumarate
Current Nanoscience ( IF 1.513 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsaem.3c00658
Thanks to its high gravimetric and volumetric capacities, silicon (Si) is one of the most promising alternatives to graphite for negative electrodes for lithium-ion batteries. Its practical use is nevertheless hampered by its low capacity retention, resulting from its high volume variation upon cycling driving the formation of an unstable solid electrolyte interphase (SEI). Coatings of Si particles with metal–organic frameworks (MOFs) acting as artificial SEIs were recently reported and found to lead to improved electrochemical performances in a few cases. We here developed a room temperature route to coat Si particles with the aluminum fumarate MOF (Al-fum), in conditions compatible with the aqueous formulation of state-of-the-art Si electrodes. Thanks to a variety of characterization techniques, including IR and solid-state NMR spectroscopies, powder X-ray diffraction, and scanning transmission electron microscopy coupled with energy-dispersive X-ray analysis (STEM-EDX), we show that a layer of ca. 20 nm of MOF is grown at the surface of the Si particles. Nevertheless, such a coating does no translate into any major modification of the electrochemical performance when the Si particles are integrated in electrodes with a loading of practical interest (∼2 mgSi cm–2). Postmortem characterizations revealed that Al-fum, although being highly stable toward water, evolves in the standard LP30 electrolyte through a reaction with the PF6– anions. The MOF further reacts during the first electrochemical reduction, ultimately leading to lithium aluminate phases, still located at the surface of the Si particles. Considering the growing interest of MOFs in the field of electrochemical energy storage, this let us conclude that there is probably a general need to more deeply and systematically evaluate the stability of MOFs toward battery electrolytes and electrochemical processes.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.20 33 Science Citation Index Expanded Not
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